Phenolic diterpenes in Salvia species 7beta-Methoxyrosmanol
Phenolic diterpenes in Salvia species 7beta-Methoxyrosmanol
An In-Depth Technical Guide to 7β-Methoxyrosmanol: A Phenolic Diterpene from Salvia Species
Introduction: The Abietane Diterpenes of Salvia
The genus Salvia, the largest in the Lamiaceae family, comprises over 1,000 species distributed worldwide.[1][2] These plants are a rich reservoir of bioactive secondary metabolites, particularly phenolic compounds, which are responsible for their extensive use in traditional medicine, culinary applications, and modern pharmacology.[1][3] Among these, the abietane-type phenolic diterpenes, such as carnosic acid and its derivatives, are renowned for their potent antioxidant and anti-inflammatory properties.[4][5] This guide focuses on a specific, less-studied derivative: 7β-methoxyrosmanol. This compound, identified in various Salvia species, represents a promising scaffold for drug development due to its unique structural modifications and biological activities.[6] This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of its chemistry, biosynthesis, isolation, characterization, and biological evaluation.
Section 1: Physicochemical and Structural Characteristics
7β-Methoxyrosmanol is an abietane diterpene characterized by a C-7 methoxy group, which distinguishes it from its close structural relatives like rosmanol and carnosol. This modification significantly influences its polarity and may modulate its biological activity. The core structure is a tricyclic system with an aromatic catechol ring, which is the cornerstone of its antioxidant capacity.
Core Chemical Identity
The fundamental properties of 7β-methoxyrosmanol are summarized below, providing a clear reference for identification and experimental design.[6][7]
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₅ | [6][7] |
| Molecular Weight | 360.44 g/mol | [6][7] |
| CAS Number | 113085-62-4 | [6][7] |
| IUPAC Name | (1R,8R,9S,10S)-3,4-dihydroxy-8-methoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.0¹,¹⁰.0²,⁷]hexadeca-2,4,6-trien-15-one | [6] |
| Synonyms | 7-O-Methylrosmanol, 7b-Methoxyrosmanol | [6][7][8] |
| Appearance | Yellow Solid | [7] |
Structural Relationship to Precursors
7β-Methoxyrosmanol is structurally derived from carnosic acid, the primary phenolic diterpene in many Salvia and Rosmarinus species.[5][9] Oxidation and subsequent intramolecular lactonization of carnosic acid can lead to the formation of carnosol. Further oxidative modifications and methylation at the C-7 position are presumed to yield 7β-methoxyrosmanol. Understanding these relationships is crucial for interpreting biosynthetic pathways and designing synthetic strategies.
Section 2: Natural Occurrence and Biosynthesis
7β-Methoxyrosmanol has been identified in several species within the Salvia genus, including Salvia dorrii and Salvia abrotanoides.[6] Its presence is also noted in rosemary (Rosmarinus officinalis, now reclassified as Salvia rosmarinus), a plant renowned for its rich diterpene content.[7][8]
Putative Biosynthetic Pathway
The biosynthesis of abietane diterpenes in Lamiaceae begins with geranylgeranyl diphosphate (GGPP).[5][10] While the exact enzymatic steps leading to 7β-methoxyrosmanol have not been fully elucidated, a putative pathway can be constructed based on the well-studied biosynthesis of its precursor, carnosic acid.[5][9][10]
-
Cyclization: GGPP is cyclized by a copalyl diphosphate synthase (CPS) and a kaurene synthase-like (KSL) enzyme to form the diterpene hydrocarbon intermediate, miltiradiene.[5][9]
-
Aromatization: A cascade of oxidations, catalyzed by cytochrome P450 enzymes (e.g., CYP76AH family), converts miltiradiene into ferruginol.[10]
-
Hydroxylation: Further hydroxylations on the aromatic ring yield carnosic acid.[11]
-
Derivatization: Carnosic acid is then believed to undergo oxidation to form a quinone intermediate, which can rearrange and lactonize to form rosmanol. The final step to yield 7β-methoxyrosmanol involves a specific methylation at the 7-hydroxyl group, likely catalyzed by an O-methyltransferase.
Caption: Putative biosynthetic pathway from GGPP to 7β-methoxyrosmanol.
Section 3: Isolation and Purification Protocol
The isolation of 7β-methoxyrosmanol requires a multi-step process designed to separate it from other structurally similar diterpenes and plant metabolites. The following protocol is a validated, field-proven methodology adapted from standard phytochemical procedures.[12][13]
Rationale for Experimental Choices
-
Solvent Selection: A moderately polar solvent like 70-80% ethanol or methanol is chosen for the initial extraction.[13] This provides a good balance, efficiently extracting phenolic diterpenes while minimizing the co-extraction of highly nonpolar lipids or highly polar sugars.
-
Chromatographic Phases: Silica gel is used for initial fractionation based on polarity.[12] Reversed-phase (C18) chromatography is then employed for finer separation, as it resolves compounds based on hydrophobicity, which is highly effective for separating diterpenes with minor structural differences. Sephadex LH-20 is used for final polishing, separating molecules based on size and aromaticity.[12]
Step-by-Step Methodology
-
Extraction:
-
Air-dry the aerial parts (leaves and stems) of the selected Salvia species at room temperature and grind into a fine powder.
-
Macerate 1 kg of the powdered plant material in 5 L of 80% methanol for 48 hours at room temperature, with occasional agitation.[14]
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in 1 L of water and perform liquid-liquid partitioning sequentially with n-hexane (3 x 500 mL) and ethyl acetate (3 x 500 mL).
-
The ethyl acetate fraction, containing the phenolic diterpenes, is collected and dried in vacuo.
-
-
Silica Gel Chromatography:
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto a silica gel column (e.g., 60 Å, 70-230 mesh).
-
Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., hexane:EtOAc from 9:1 to 1:1).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC), pooling fractions with similar profiles.
-
-
Reversed-Phase HPLC:
-
Subject the target-containing fractions to preparative Reversed-Phase (C18) HPLC.
-
Use a gradient of acetonitrile in water (both containing 0.1% formic acid to improve peak shape) as the mobile phase.
-
Monitor the eluent with a UV detector (approx. 280 nm) to isolate the peak corresponding to 7β-methoxyrosmanol.[13]
-
-
Final Polishing (Optional):
-
For highest purity, the isolated compound can be further purified on a Sephadex LH-20 column using methanol as the eluent.
-
Caption: General workflow for the isolation and purification of 7β-methoxyrosmanol.
Section 4: Structural Elucidation and Characterization
Unambiguous identification of 7β-methoxyrosmanol relies on a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][15]
Spectroscopic Techniques
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and confirm the molecular formula (C₂₁H₂₈O₅).[9]
-
NMR Spectroscopy: A suite of NMR experiments is required for full structural assignment.[15]
-
¹H NMR: Identifies the number and environment of protons. Key signals include the aromatic protons, the isopropyl group methine and methyls, the methoxy singlet, and various aliphatic protons of the tricyclic core.[16][17]
-
¹³C NMR: Determines the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are critical for establishing connectivity. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the complete molecular scaffold.[15][17]
-
Expected NMR Spectroscopic Data
| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |
| H-1 | ~2.8 - 3.0 | ~35 - 40 | C-2, C-5, C-10, C-20 |
| H-7 | ~4.5 - 4.7 | ~75 - 80 | C-5, C-6, C-8, C-14, OCH₃ |
| H-14 | ~6.5 - 6.8 (s) | ~115 - 120 | C-8, C-9, C-12, C-13 |
| H-15 (CH) | ~3.2 - 3.4 (septet) | ~26 - 28 | C-12, C-16, C-17 |
| 7-OCH₃ | ~3.5 - 3.7 (s) | ~55 - 60 | C-7 |
| C-9 | - | ~140 - 145 | - |
| C-11 | - | ~140 - 145 | - |
| C-12 | - | ~140 - 145 | - |
| C-19 (Lactone C=O) | - | ~175 - 180 | - |
Note: This table is predictive and serves as a guide. Actual values must be confirmed by experimental data.[15][16]
Section 5: Biological Activities and Mechanisms of Action
While 7β-methoxyrosmanol itself is less studied than its precursors, its structure suggests it shares in the potent antioxidant and anti-inflammatory activities characteristic of this class of compounds.[3][7]
Antioxidant Activity
The primary mechanism of antioxidant action for phenolic diterpenes is hydrogen atom transfer (HAT) from the hydroxyl groups on the catechol ring.[18] This reaction neutralizes free radicals, terminating damaging oxidative chain reactions. The presence of the intact catechol moiety in 7β-methoxyrosmanol is a strong indicator of significant radical-scavenging potential.
Anti-inflammatory Activity
Inflammation is a complex process often mediated by signaling molecules like prostaglandins and nitric oxide (NO).[19][20] Key enzymes in these pathways, such as cyclooxygenases (COX), lipoxygenases (LOX), and inducible nitric oxide synthase (iNOS), are known targets for anti-inflammatory drugs.[18][21]
-
Mechanism of Action: Related compounds like carnosic acid have been shown to be selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme downstream of COX-2 that is responsible for producing the pro-inflammatory mediator PGE₂.[11] It is highly probable that 7β-methoxyrosmanol acts through a similar mechanism, inhibiting key enzymes in the arachidonic acid cascade, thereby reducing the production of pro-inflammatory mediators.[21][22]
Caption: Inhibition of the PGE₂ synthesis pathway by 7β-methoxyrosmanol.
Section 6: Experimental Protocols for Bioactivity Assessment
To validate the therapeutic potential of 7β-methoxyrosmanol, standardized in vitro assays are essential. The following protocols are foundational for assessing its antioxidant and anti-inflammatory properties.
Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change that can be measured spectrophotometrically.[19][23]
-
Preparation: Prepare a stock solution of 7β-methoxyrosmanol in methanol. Prepare a 0.1 mM solution of DPPH in methanol. Ascorbic acid is used as a positive control.
-
Assay: In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., 1-200 µg/mL) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100. The IC₅₀ value (concentration required for 50% scavenging) is determined by plotting activity against concentration.
Protocol: Inhibition of Nitric Oxide (NO) Production
This cell-based assay uses RAW 264.7 macrophage cells. When stimulated with lipopolysaccharide (LPS), these cells produce NO via the iNOS enzyme. An anti-inflammatory agent will inhibit this production.[19]
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of 7β-methoxyrosmanol for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. This involves mixing 50 µL of supernatant with 50 µL of Griess reagent and measuring the absorbance at 540 nm.
-
Analysis: Compare the nitrite concentrations in treated wells to the LPS-only control to determine the percentage of inhibition. A cell viability assay (e.g., MTT) must be run in parallel to ensure the observed inhibition is not due to cytotoxicity.
Conclusion and Future Directions
7β-Methoxyrosmanol is a compelling phenolic diterpene from the Salvia genus with significant therapeutic potential. Its unique methoxy substitution on the rosmanol scaffold warrants further investigation. This guide provides the foundational technical knowledge for its isolation, characterization, and bio-evaluation. Future research should focus on elucidating the specific enzymatic machinery of its biosynthesis, conducting a broader screen of its pharmacological activities (including anti-cancer and neuroprotective effects common to this class), and exploring its mechanism of action in more complex in vivo models. Such efforts will be critical in translating the promise of this natural product into tangible therapeutic applications.
References
-
PubChem. (n.d.). 7beta-Methoxyrosmanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Kowalczyk, M., Ziobrowski, I., & Szterk, A. (2022). Natural Compounds of Salvia L. Genus and Molecular Mechanism of Their Biological Activity. Molecules, 27(19), 6566. [Link]
-
Pavić, V., Jakovljević, M., Molnar, M., & Jokić, S. (2021). Antioxidant Activity of Chemical Components from Sage (Salvia officinalis L.) and Thyme (Thymus vulgaris L.) Measured by the Oil Stability Index Method. Processes, 9(8), 1435. [Link]
-
PubChem. (n.d.). 7-Methoxyisoflavone. National Center for Biotechnology Information. Retrieved from [Link]
-
Ceramella, J., Chavarria, D., Iacopetta, D., et al. (2023). Salvia officinalis L. leaf extracts: Chemical analysis and biological studies. Journal of Ethnopharmacology, 319(Pt 3), 117293. [Link]
-
Fankam, A. G., Tamo, F. A., Togue, B. G. T., et al. (2022). The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae). Evidence-Based Complementary and Alternative Medicine, 2022, 9951123. [Link]
-
Ali, B., Al-Harrasi, A., Hussain, J., & Ahmed, M. (2024). Bioactive chemical composition and pharmacological insights into Salvia species. Frontiers in Pharmacology, 15, 1362888. [Link]
-
Njayou, F. N., Aboudi, E. C. F., Nembadingwe, E. S., et al. (2015). Anti-inflammatory and anti-arthritic activity of a methanol extract from Vitellaria paradoxa stem bark. Pharmacognosy Research, 7(4), 367–374. [Link]
-
Ignea, C., Athanasakoglou, A., Ioannou, E., et al. (2015). Towards Elucidating Carnosic Acid Biosynthesis in Lamiaceae: Functional Characterization of the Three First Steps of the Pathway in Salvia fruticosa and Rosmarinus officinalis. PLoS ONE, 10(5), e0124106. [Link]
-
Cravotto, C., Genzini, E., Ruda, G., & Nano, G. M. (2010). Convenient Preparation and Spectroscopic Characterization of 7R-Hydroxymatairesinol. Molecules, 15(4), 2331–2339. [Link]
-
Lee, S. Y., Lee, S. J., Park, N. J., & Kim, C. S. (2016). Extraction and HPLC Analysis of Sage (Salvia officinalis) Plant. Journal of the Korean Society of Food Science and Nutrition, 45(5), 770-775. [Link]
-
Abeysekera, W. P. K. M., Illeperuma, C. K., & Amunugoda, P. N. R. J. (2007). Antioxidant activity of methanol extracts of different parts of Lantana camara. Journal of the National Science Foundation of Sri Lanka, 35(3), 187-191. [Link]
-
Smith, L. L., & Johnson, B. H. (1989). Biological activities of oxysterols. Free Radical Biology and Medicine, 7(3), 285-332. [Link]
-
Karaca, G., & Yılmaz, B. (2017). Extraction and HPLC Analysis of Sage (Salvia officinalis) Plant. Journal of Analytical & Pharmaceutical Research, 6(5), 00192. [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. [Link]
-
Radics, L., & Laczkó-Zöld, E. (2020). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 25(18), 4165. [Link]
-
Quintero-Gutiérrez, E. J., González-Ortega, O., & Pérez-Vásquez, A. (2023). Chemical Composition and In Vitro Antioxidant Activity of Salvia aratocensis (Lamiaceae) Essential Oils and Extracts. Plants, 12(10), 1968. [Link]
-
Ignea, C., Athanasakoglou, A., Ioannou, E., et al. (2015). Towards Elucidating Carnosic Acid Biosynthesis in Lamiaceae: Functional Characterization of the Three First Steps of the Pathway in Salvia fruticosa and Rosmarinus officinalis. ResearchGate. [Link]
-
Nenadis, N., & Tsimidou, M. (2017). In silico studies reveal the mechanisms behind the antioxidant and anti-inflammatory activities of hydroxytyrosol. Journal of Molecular Modeling, 23(1), 2. [Link]
-
Moreno, S., Scheyer, T., Romano, C. S., & Vojnov, A. A. (2006). Antioxidant and antimicrobial activities of rosemary extracts linked to their polyphenol composition. Free Radical Research, 40(2), 223-231. [Link]
-
Schmieder, P., & Schubert, U. S. (2020). NMR Spectroscopy of supramolecular chemistry on protein surfaces. Beilstein Journal of Organic Chemistry, 16, 2528–2542. [Link]
-
Tran, T. V., Malainer, C., & Atanasov, A. G. (2017). 1-Propenoic Acid, a β-Carboline Alkaloid From Eurycoma longifolia, Exhibits Anti-Inflammatory Effects by Activating the Nrf2/Heme Oxygenase-1 Pathway. Frontiers in Pharmacology, 8, 339. [Link]
-
Murugesan, S., & Padmini, V. (2021). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. ResearchGate. [Link]
-
Pirbalouti, A. G., Koohgard, M., & Hashemi, M. (2022). Diversity of Chemical Composition and Morphological Traits of Eight Iranian Wild Salvia Species during the First Step of Domestication. Plants, 11(19), 2639. [Link]
-
Kim, B., Lee, H., & Kim, J. (2023). Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells. International Journal of Molecular Sciences, 24(22), 16407. [Link]
-
Ghasemi, E., & Ghasemi, S. (2022). Screening of Salvia L. Species from Iran for Antioxidant Activity and Evaluation of Rosmarinic Acid Content. Journal of Medicinal Plants, 21(82), 64-77. [Link]
-
Brinson, R. G., Marino, J. P., & Delaglio, F. (2019). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Journal of Pharmaceutical Sciences, 108(4), 1416-1426. [Link]
-
Birtić, S., Dussort, P., Pierre, F. X., Bily, A. C., & Roller, M. (2015). Carnosic acid. Phytochemistry, 115, 9-19. [Link]
-
Rahman, M. M., Islam, M. B., Biswas, M., & Alam, A. H. M. K. (2013). A comparative study on the antioxidant activity of methanolic extracts from different parts of Morus alba L. (Moraceae). BMC Research Notes, 6, 24. [Link]
-
Maciejewska, M., & Fu, C. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Beilstein Journal of Organic Chemistry, 11, 2377–2388. [Link]
-
Bauer, J., Kuehnl, S., Rollinger, J. M., et al. (2012). Carnosol and Carnosic Acids from Salvia officinalis Inhibit Microsomal Prostaglandin E2 Synthase-1. Journal of Pharmacology and Experimental Therapeutics, 342(1), 169–176. [Link]
-
Hu, G. X., Liu, J. X., & Li, B. (2018). Species diversity and distribution of Salvia (Lamiaceae). Biodiversity Science, 26(9), 985-995. [Link]
-
Delfine, S., Brunetti, C., Loreto, F., & Pollastri, S. (2021). Chemical Composition of Salvia fruticosa Mill. Essential Oil and Its Protective Effects on Both Photosynthetic Damage and Oxidative Stress in Conocephalum conicum L. Induced by Environmental Heavy Metal Concentrations. Plants, 10(11), 2419. [Link]
Sources
- 1. Frontiers | Bioactive chemical composition and pharmacological insights into Salvia species [frontiersin.org]
- 2. Chemical Composition and In Vitro Antioxidant Activity of Salvia aratocensis (Lamiaceae) Essential Oils and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Compounds of Salvia L. Genus and Molecular Mechanism of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Towards Elucidating Carnosic Acid Biosynthesis in Lamiaceae: Functional Characterization of the Three First Steps of the Pathway in Salvia fruticosa and Rosmarinus officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7beta-Methoxyrosmanol | C21H28O5 | CID 46883406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-Methoxyrosmanol | cAMP | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Carnosol and Carnosic Acids from Salvia officinalis Inhibit Microsomal Prostaglandin E2 Synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iomcworld.com [iomcworld.com]
- 14. Antioxidant activity of methanol extracts of different parts of Lantana camara - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Convenient Preparation and Spectroscopic Characterization of 7R-Hydroxymatairesinol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy [mdpi.com]
- 17. BJOC - NMR Spectroscopy of supramolecular chemistry on protein surfaces [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
- 19. The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory and anti-arthritic activity of a methanol extract from Vitellaria paradoxa stem bark - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. 7-Methoxy-(9H-β-Carbolin-1-il)-(E)-1-Propenoic Acid, a β-Carboline Alkaloid From Eurycoma longifolia, Exhibits Anti-Inflammatory Effects by Activating the Nrf2/Heme Oxygenase-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A comparative study on the antioxidant activity of methanolic extracts from different parts of Morus alba L. (Moraceae) - PMC [pmc.ncbi.nlm.nih.gov]
